molecular formula C19H20FN5O2 B2686704 3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(2-fluorophenyl)propanamide CAS No. 1172414-73-1

3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(2-fluorophenyl)propanamide

Cat. No. B2686704
M. Wt: 369.4
InChI Key: NRLZMTJEBGRAKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(2-fluorophenyl)propanamide is a useful research compound. Its molecular formula is C19H20FN5O2 and its molecular weight is 369.4. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(2-fluorophenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(2-fluorophenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Pyrazolo[3,4-d]pyrimidin-4-ones Derivatives for Anticancer Activity : A study synthesized a series of pyrazolo[3,4-d]pyrimidin-4-one derivatives and evaluated their anticancer activity on the MCF-7 human breast adenocarcinoma cell line. This research demonstrated that almost all the tested compounds revealed antitumor activity, especially one compound which displayed the most potent inhibitory activity with a half maximal inhibitory concentration (IC50) of 11 µM (Abdellatif et al., 2014).

Biological Activity Evaluation

Antimicrobial and Anti-5-lipoxygenase Agents : Another study synthesized a novel series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones and evaluated their cytotoxic and 5-lipoxygenase inhibition activities. The structure-activity relationship (SAR) analysis revealed significant insights into the biological activities of these compounds (Rahmouni et al., 2016).

Antiviral Evaluation of Pyrazolo[4′,3′5,6]pyrano[2,3‐d]pyrimidine Derivatives

: This research focused on the synthesis of novel pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives for antiviral evaluation. Some of the prepared products were tested for antiviral activity against Herpes Simplex Virus type-1 (HSV-1), showcasing the potential of these compounds in antiviral therapies (Shamroukh et al., 2007).

Mechanistic Insights and Receptor Study

Peripheral Benzodiazepine Receptor Study with Pyrazolo[1,5-a]pyrimidines : A series of novel pyrazolo[1,5-a]pyrimidines, related to known compounds, were synthesized and biologically evaluated in vitro for their potential to bind the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. Two compounds were radiolabeled with fluorine-18 for biodistribution studies, confirming their potential as in vivo PET-radiotracers for neuroinflammation (Damont et al., 2015).

properties

IUPAC Name

3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]-N-(2-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O2/c1-11-10-18(27)23-19(21-11)25-13(3)14(12(2)24-25)8-9-17(26)22-16-7-5-4-6-15(16)20/h4-7,10H,8-9H2,1-3H3,(H,22,26)(H,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLZMTJEBGRAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=C(C(=N2)C)CCC(=O)NC3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]-N-(2-fluorophenyl)propanamide

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